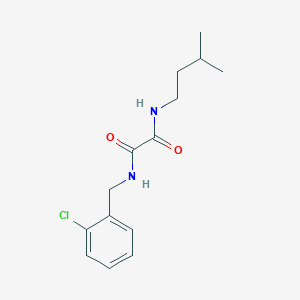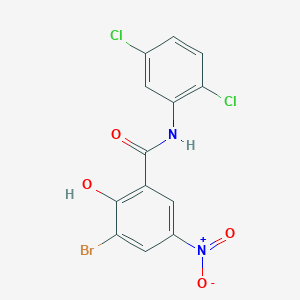![molecular formula C19H24BrN5O4S B4721455 ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4721455.png)
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a bromothienyl group, a pyrazole ring, and a tetrahydropyrazinecarboxylate moiety
Preparation Methods
The synthesis of ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromothienyl group: This can be achieved by brominating a thienyl precursor using bromine and a suitable catalyst.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling reactions: The bromothienyl group and the pyrazole ring are then coupled using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Formation of the tetrahydropyrazinecarboxylate moiety: This involves the reaction of the intermediate compound with ethyl tetrahydropyrazinecarboxylate under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromothienyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers can use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and applications.
Properties
IUPAC Name |
ethyl 4-[2-[4-[(4-bromothiophene-2-carbonyl)amino]-3-methylpyrazol-1-yl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O4S/c1-4-29-19(28)24-7-5-23(6-8-24)18(27)13(3)25-10-15(12(2)22-25)21-17(26)16-9-14(20)11-30-16/h9-11,13H,4-8H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZITDDJKQODCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N2C=C(C(=N2)C)NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4721385.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721387.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B4721407.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4721413.png)
![(5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4721419.png)
![1-[3-(3,4-dimethylphenoxy)propyl]piperidine](/img/structure/B4721423.png)


![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-FLUOROPHENOXY)-1-ETHANONE](/img/structure/B4721461.png)
![7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4721467.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4721477.png)
